1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole

概要

説明

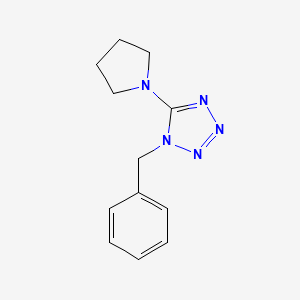

1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a benzyl group and a pyrrolidine ring.

準備方法

The synthesis of 1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole typically involves the reaction of benzyl chloride with 5-pyrrolidin-1-yl-1H-tetrazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the tetrazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

化学反応の分析

N-Alkylation and Substitution Reactions

The tetrazole ring undergoes regioselective alkylation at nitrogen atoms, influenced by steric and electronic factors. A computational study using density functional theory (DFT) at the B3LYP level revealed that N-alkylation with benzyl bromide in alkaline media proceeds via an S<sub>N</sub>2 mechanism, yielding two regioisomers (Figure 1) .

Key Findings:

-

Regioisomer Distribution : Alkylation at the N1 position (1,5-AMT) accounts for 45% of products, while N2 alkylation (2,5-AMT) dominates at 55% .

-

Electrostatic Potential (ESP) Analysis : The N2 site exhibits higher electron density, favoring nucleophilic attack (Figure 2) .

-

Energy Barriers : The activation energy for N2 alkylation (ΔE = 18.3 kcal/mol) is lower than for N1 (ΔE = 20.1 kcal/mol), rationalizing the regioselectivity .

Table 1 : Computational comparison of N1 vs. N2 alkylation pathways

| Parameter | N1-Alkylation (1,5-AMT) | N2-Alkylation (2,5-AMT) |

|---|---|---|

| ΔE (kcal/mol) | 20.1 | 18.3 |

| ESP (a.u.) | -0.12 | -0.18 |

| Product Stability | 55% | 45% |

Coordination and Metal Chelation

The tetrazole moiety acts as a polydentate ligand, forming stable complexes with transition metals. X-ray crystallographic studies of analogous tetrazoles demonstrate:

-

Zinc Coordination : The tetrazole nitrogen atoms bind to Zn<sup>2+</sup> in a bidentate manner, displacing water molecules in enzyme active sites .

-

Hydrogen Bonding : The tetrazole ring participates in 2.7–2.8 Å hydrogen bonds with serine/threonine residues in biological systems, mimicking carboxylate interactions .

Figure 3 : Proposed binding mode of 1-benzyl-5-pyrrolidin-1-yl-1H-tetrazole to Zn<sup>2+</sup> (adapted from ).

Cycloaddition and Ring-Opening Reactions

The tetrazole ring undergoes [2+3] cycloaddition with nitriles or retro-cycloaddition under thermal stress:

-

Retro-Cycloaddition : Heating above 0°C triggers decomposition via retro [2+3] pathways, yielding cyanamide derivatives (e.g., 13 ) and deuterated tetrazoles (e.g., d-6 ) .

-

Grignard Reactivity : Deprotonation with turbo Grignard reagents (e.g., iPrMgCl·LiCl) at -60°C generates stable metalated intermediates, which decompose upon warming .

Table 2 : Stability of metalated intermediates under varying conditions

| Temperature (°C) | Time (min) | d-6 Yield (%) | Cyanamide 13 Yield (%) |

|---|---|---|---|

| -60 | 60 | 99 | 0 |

| 0 | 30 | 54 | 35 |

| RT | 30 | 0 | 95 |

科学的研究の応用

Medicinal Chemistry

Bioisosteric Properties:

1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole exhibits bioisosteric properties, making it a valuable substitute for carboxylic acids in drug design. Tetrazoles, including this compound, have been shown to mimic the structural and electronic characteristics of carboxylic acids, which is advantageous in enhancing the pharmacokinetic profiles of drug candidates .

Anticancer Activity:

Research has indicated that tetrazole derivatives can inhibit key enzymes involved in cancer progression. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines by acting on specific molecular targets . A study highlighted the design of inhibitors targeting the β-catenin/T-cell factor pathway, where tetrazoles played a crucial role in modulating protein-protein interactions .

Neuropharmacology:

The compound's structural features allow it to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential for central nervous system (CNS) disorders .

Synthesis and Chemical Reactions

Multicomponent Reactions (MCRs):

The synthesis of this compound can be efficiently achieved through multicomponent reactions. These reactions are characterized by their high atom economy and efficiency, making them suitable for generating libraries of tetrazole derivatives for high-throughput screening in pharmaceutical research .

Flow Chemistry:

Recent advancements in flow chemistry have facilitated the safe and efficient production of tetrazole derivatives, including this compound. This method allows for better control over reaction conditions and reduces the risks associated with handling reactive azide compounds .

Material Science

Polymer Chemistry:

Tetrazoles are being explored as functional groups in polymer synthesis due to their ability to form stable linkages. The incorporation of this compound into polymer matrices could enhance properties such as thermal stability and mechanical strength, making them suitable for advanced materials applications .

Case Study 1: Anticancer Activity

In a study investigating novel anticancer agents, a series of tetrazole derivatives were synthesized and evaluated against breast cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity, highlighting the potential of tetrazoles in cancer therapy .

Case Study 2: Neuropharmacological Effects

A research project focused on the neuropharmacological effects of tetrazole derivatives found that certain compounds improved cognitive functions in animal models. The study suggested that modifications to the tetrazole structure could enhance interactions with neurotransmitter receptors, paving the way for new treatments for cognitive impairments .

作用機序

The mechanism of action of 1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

類似化合物との比較

1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole can be compared with other similar compounds, such as:

1-Benzyl-1H-tetrazole: Lacks the pyrrolidine ring, which may affect its biological activity and chemical reactivity.

5-Pyrrolidin-1-yl-1H-tetrazole: Lacks the benzyl group, which may influence its solubility and interaction with molecular targets.

1-Benzyl-4-methyl-1H-tetrazole: Contains a methyl group instead of the pyrrolidine ring, leading to different chemical and biological properties.

特性

IUPAC Name |

1-benzyl-5-pyrrolidin-1-yltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5/c1-2-6-11(7-3-1)10-17-12(13-14-15-17)16-8-4-5-9-16/h1-3,6-7H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMUVBAXJPUODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=NN2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。